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molecular formula C18H17N B8677286 N-(2-Phenylethyl)naphthalen-1-amine CAS No. 65021-64-9

N-(2-Phenylethyl)naphthalen-1-amine

Cat. No. B8677286
M. Wt: 247.3 g/mol
InChI Key: GXSCPSMITCFJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04067903

Procedure details

288 parts of β-naphthol, 9 parts of triphenyl phosphite and 270 parts of 2-phenylethylamine are heated to 180° C whilst stirring. The elimination of water commences at this temperature and has ended after 5 hours at an internal temperature of 240° C. 36 parts of water are collected in the water separator. After distilling off excess β-naphthol and amine under reduced pressure, 2-phenylethyl-naphthylamine distils, at a boiling point of 230° - 231° C/5 mm Hg. 479 parts of 2-phenylethyl-naphthylamine are obtained, corresponding to a yield of 97% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1O.P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1.[C:34]1([CH2:40][CH2:41][NH2:42])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>O>[C:34]1([CH2:40][CH2:41][NH:42][C:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
36 parts of water are collected in the water separator
DISTILLATION
Type
DISTILLATION
Details
After distilling off excess β-naphthol and amine under reduced pressure, 2-phenylethyl-naphthylamine
CUSTOM
Type
CUSTOM
Details
distils, at a boiling point of 230° - 231° C/5 mm Hg

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCNC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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